3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
CAS No.: 1105215-68-6
Cat. No.: VC4203371
Molecular Formula: C23H24N2O3
Molecular Weight: 376.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105215-68-6 |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 376.456 |
| IUPAC Name | 11-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
| Standard InChI | InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3 |
| Standard InChI Key | UXEGYJSAUDZRFM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C |
Introduction
3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]15diazocin-8(2H)-one is a complex organic molecule that combines elements of chromenone and pyrido-diazocine frameworks. This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen-containing rings, which are of significant interest in medicinal chemistry for their potential therapeutic applications.
Structural Features
The compound features a unique structure with a chromenone moiety linked to a pyrido-diazocine ring system. The chromenone part is characterized by a 2-oxo-2H-chromen-4-yl group with dimethyl substitutions at positions 6 and 8. The pyrido-diazocine part is a tetrahydro-1H-1,5-methanopyrido[1,2-a] diazocin-8(2H)-one ring system. This structural combination may contribute to its pharmacological properties.
Key Structural Data:
| Property | Description |
|---|---|
| Molecular Formula | Complex, not explicitly provided |
| Molecular Weight | Not specified |
| Functional Groups | Chromenone, pyrido-diazocine rings |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. It can be synthesized from commercially available precursors or derived from natural sources that contain chromenone derivatives. The synthesis process must be carefully controlled to ensure high yields and purity of the final product.
Synthesis Steps:
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Starting Materials: Commercially available chromenone derivatives.
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Acylation: Formation of the initial chromenone-based intermediate.
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Cyclization: Formation of the pyrido-diazocine ring system.
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Coupling: Linking the chromenone and pyrido-diazocine parts.
Characterization and Analysis
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound. Additional techniques like Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into functional groups and electronic transitions.
Characterization Techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm structure |
| Mass Spectrometry | Confirm molecular weight and purity |
| IR Spectroscopy | Identify functional groups |
| UV-vis Spectroscopy | Analyze electronic transitions |
Potential Biological Activities
The compound is classified under bioactive compounds, which are of significant interest in medicinal chemistry for their potential therapeutic applications. Experimental studies would involve assessing binding affinities and biological activity through assays that measure effects on cell proliferation or apoptosis in cancer cell lines.
Potential Applications:
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Cancer Research: Potential anticancer properties.
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Pharmacological Studies: Investigation of its mechanism of action.
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